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Compound of Interest

Compound Name:
(E)-methyl 3-(pyrimidin-5-

yl)acrylate

CAS No.: 866621-24-1

Cat. No.: B3038585 Get Quote

Methyl 3-(pyrimidin-5-yl)acrylate: A Covalent
Fragment & Synthetic Intermediate
Executive Summary & Chemical Identity
CAS 224776-14-1, chemically identified as Methyl 3-(pyrimidin-5-yl)acrylate (also known as

Methyl 3-(5-pyrimidinyl)-2-propenoate), represents a critical class of electrophilic fragments

used in modern drug discovery. Unlike traditional reversible ligands, this molecule features a

Michael acceptor (acrylate) moiety attached to a heteroaromatic (pyrimidine) core.

This structural duality grants it two distinct biological roles:

Covalent Probe/Fragment: The acrylate group can undergo Michael addition with

nucleophilic cysteine residues in proteins, making it a valuable tool for Targeted Covalent

Inhibitor (TCI) screening and Activity-Based Protein Profiling (ABPP).

Synthetic Intermediate: It serves as a precursor for diverse bioactive pyrimidine derivatives,

including kinase inhibitors and receptor antagonists.

This guide details the technical protocols for screening its biological activity, focusing on

reactivity profiling, target engagement, and cellular toxicity.
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Property Detail

CAS Number 224776-14-1

Chemical Name Methyl 3-(pyrimidin-5-yl)acrylate

Molecular Formula

Molecular Weight 164.16 g/mol

Core Scaffold Pyrimidine (Ligand/Recognition Element)

Warhead -Unsaturated Ester (Michael Acceptor)

Primary Reactivity
Nucleophilic attack by Thiols (Cysteine,

Glutathione)

Mechanism of Action: The Covalent Paradigm
The biological activity of CAS 224776-14-1 is governed by its electrophilicity. The

-unsaturated carbonyl system allows for a 1,4-Michael addition reaction.

Recognition: The pyrimidine ring provides weak non-covalent interactions (H-bonding,

-stacking) with the target protein's binding pocket.

Reaction: Once positioned, the

-carbon of the acrylate is attacked by a nucleophilic thiol (

) group from a cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK), forming a
permanent covalent bond.

Note on Stability: The methyl ester group is susceptible to hydrolysis by cellular esterases (e.g.,

Carboxylesterase 1), converting the molecule to its corresponding acid (3-(pyrimidin-5-yl)acrylic

acid), which may alter cell permeability and potency.

Visualization: Mechanism of Covalent Modification
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Figure 1: Kinetic mechanism of covalent modification. The compound first binds reversibly (

) before reacting irreversibly (

) with the target cysteine.

Screening Protocols
To validate the biological activity of CAS 224776-14-1, a tiered screening approach is required:

Chemical Reactivity

Target Engagement

Cellular Phenotype.

Protocol A: Glutathione (GSH) Reactivity Assay
Purpose: To assess the intrinsic electrophilicity and potential for non-specific toxicity (off-target

liability).

Materials:

CAS 224776-14-1 (10 mM stock in DMSO).

Reduced Glutathione (GSH).

Phosphate Buffer (PBS, pH 7.4).

LC-MS/MS system.[1]
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Methodology:

Incubation: Prepare a reaction mixture containing 50 µM CAS 224776-14-1 and 500 µM

GSH (1:10 ratio) in PBS.

Time-Course: Incubate at 37°C. Aliquot samples at

min.

Quenching: Stop reaction by adding 0.1% Formic Acid in Acetonitrile.

Analysis: Analyze by LC-MS. Monitor the depletion of the parent ion (

165.06

) and the appearance of the GSH-Adduct (

472.14).

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant (

) and half-life (

).

Interpretation:

min: Highly reactive (High risk of toxicity).

h: Low reactivity (May act as a reversible ligand or require specific catalysis).

Ideal Range:

between 1-6 hours suggests "tunable" reactivity suitable for targeted drugs.

Protocol B: Intact Protein Mass Spectrometry (Target
Engagement)
Purpose: To confirm covalent binding to a specific protein target (e.g., a kinase domain).
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Materials:

Recombinant Protein (e.g., BTK kinase domain, 5 µM).

CAS 224776-14-1.[2][3][4][5]

Q-TOF or Orbitrap Mass Spectrometer.

Methodology:

Treatment: Incubate protein (1 µM) with compound (10 µM, 10-fold excess) for 1 hour at

room temperature.

Desalting: Remove unbound compound using a C4 desalting trap cartridge or Zeba spin

column.

MS Acquisition: Inject into LC-MS. Deconvolute the raw multiply-charged spectra to zero-

charge mass.

Detection: Look for a mass shift of +164.16 Da relative to the Apo-protein, corresponding to

the mono-adduct.

Protocol C: Cellular Viability & Esterase Sensitivity
Purpose: To evaluate cytotoxicity and the effect of ester hydrolysis.

Materials:

Cell Lines: HCT116 (High esterase activity), PBMC (Low esterase activity).

Assay: CellTiter-Glo® (ATP quantification).

Methodology:

Seeding: Plate cells at 3,000 cells/well in 96-well plates.

Dosing: Treat with CAS 224776-14-1 (dose range: 1 nM to 100 µM) for 72 hours.

Readout: Add CellTiter-Glo reagent, incubate 10 min, read luminescence.
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Control: Co-treat with an esterase inhibitor (e.g., BNPP) to determine if the ester or the acid

is the active species.

Data Analysis & Interpretation
Quantitative Metrics Table

Metric Definition Threshold for "Hit"

Concentration inhibiting 50%

activity
< 10 µM (Cellular)

Efficiency of covalent bond

formation
>

GSH Reactivity half-life
> 60 min (to avoid rapid

clearance)

Mass Shift (

)
Adduct formation confirmation Exactly +164.16 Da

Workflow Visualization
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Figure 2: Integrated screening workflow for electrophilic fragment validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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